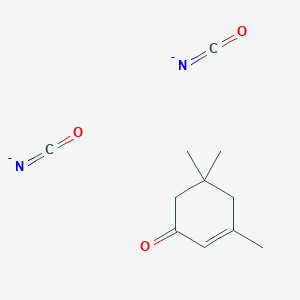

Isophorone DI-isocyanate

Description

Significance of Isophorone (B1672270) Di-isocyanate in Contemporary Polymer Chemistry

Isophorone di-isocyanate is a cornerstone of modern polyurethane chemistry, particularly for applications demanding high performance and longevity. Its primary significance lies in its (cyclo)aliphatic nature, which imparts excellent light stability and weather resistance to the polymers derived from it, a stark contrast to aromatic isocyanates that tend to yellow upon light exposure. wikipedia.orgevonik.com This property makes IPDI the monomer of choice for producing non-yellowing polyurethane coatings, such as those used on aircraft and automobiles, which require exceptional durability against environmental factors. atamanchemicals.comwikipedia.org

The rigid cycloaliphatic ring in the IPDI molecule contributes to the hardness and mechanical strength of the final polymer. atamanchemicals.comspecialchem.com Furthermore, the unique structure of IPDI leads to the formation of prepolymers with low viscosity. This characteristic is highly advantageous as it allows for formulations with a lower content of volatile organic compounds (VOCs), aligning with modern environmental standards. evonik.com

IPDI is a critical component in the synthesis of aqueous polyurethane dispersions (PUDs), which are used to create more environmentally friendly water-based coatings and adhesives. specialchem.comevonik.com While it constitutes a smaller fraction of the global di-isocyanate market compared to aromatic giants like MDI and TDI, its role in specialty applications is vital. atamanchemicals.comwikipedia.org Polyurethanes made with IPDI can be engineered to exhibit a wide range of properties, from rigid foams to flexible elastomers, making it a versatile tool for polymer chemists in creating advanced materials for coatings, adhesives, sealants, and medical devices. evonik.comsigmaaldrich.com

Historical Trajectories and Evolution of this compound Research

The history of this compound is intrinsically linked to the development of isophorone chemistry. The journey began in 1962 when Hibernia AG (a predecessor of Evonik Industries) in West Germany initiated the large-scale production of isophorone, a derivative from the self-condensation of acetone (B3395972). encyclopedia.pubevonik.commdpi.com This development was initially aimed at finding applications for acetone, a byproduct of other chemical processes. evonik.com

From isophorone, a five-step synthesis route was established to produce IPDI. This industrial process involves:

Hydrocyanation: Reaction of isophorone with hydrogen cyanide. atamanchemicals.comarpadis.com

Reductive Amination: The resulting isophorone nitrile is reacted with ammonia (B1221849) and hydrogen to form isophorone diamine (IPDA). atamanchemicals.comarpadis.com

Phosgenation: IPDA is then reacted with phosgene (B1210022) to create a crude mixture of IPDI. atamanchemicals.comwikipedia.org

Purification: The crude product is distilled to yield pure IPDI. wikipedia.org

Early research and commercial adoption in the 1970s and 1980s focused on leveraging IPDI's exceptional UV stability for automotive and aerospace coatings. Over time, research has evolved significantly. To mitigate the hazards associated with phosgene, alternative synthesis methods have been explored, including the use of triphosgene. google.com

Contemporary research has expanded into highly specialized and advanced domains. Scientists are now investigating the use of IPDI in creating functional polymers, such as self-healing materials that can repair damage, with studies showing IPDI-based polyurethanes can recover nearly 90% of their original tensile strength. mdpi.com Another cutting-edge research area is the microencapsulation of IPDI to create one-component adhesives, which simplifies application processes in industries like footwear manufacturing. mdpi.comresearchgate.net Furthermore, IPDI serves as a critical benchmark in the development of sustainable, bio-based di-isocyanates, highlighting its enduring role in the advancement of polymer science. mdpi.com

Structural Peculiarities of this compound and Implications for Reactivity

The distinct performance of IPDI in polymer applications is a direct result of its unique molecular architecture. With the chemical formula C₁₂H₁₈N₂O₂, IPDI is a cycloaliphatic di-isocyanate built upon a trimethyl-substituted cyclohexane (B81311) ring. atamanchemicals.comnih.gov This structure presents several features that dictate its reactivity and the properties of the resulting polymers.

A key structural characteristic is the presence of two isocyanate (–N=C=O) groups with different chemical environments and, consequently, different reactivities. One isocyanate group is primary, while the other is secondary. evonik.comwikipedia.org The primary isocyanate group is significantly more reactive than the secondary one. atamanchemicals.comwikipedia.org This differential reactivity is a major advantage in polymer synthesis, as it allows for high selectivity during the reaction with polyols. This selectivity facilitates the production of prepolymers with a narrow molecular weight distribution and a very low concentration of unreacted monomeric IPDI, which is beneficial for both processing and safety. evonik.comevonik.com

Rigidity: The cycloaliphatic ring imparts significant rigidity and a high glass transition temperature (Tg) to polymers, contributing to their hardness and thermal stability. evonik.comadhesivesmag.com

Crystallization Resistance: The molecule's asymmetry and attached methyl groups disrupt packing and prevent crystallization. This is why IPDI is a liquid with a very low solidification point (–60 °C) and its prepolymers also exhibit a low tendency to crystallize, making them easy to process. evonik.comwikipedia.org

Compatibility: The methyl groups enhance the compound's compatibility with a wide range of resins and solvents. evonik.comwikipedia.org

These structural features collectively make IPDI a highly versatile monomer for creating polymers with a desirable combination of toughness, weather resistance, and processability.

Interactive Table: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | wikipedia.orgnih.gov |

| CAS Number | 4098-71-9 | atamanchemicals.comnih.gov |

| Chemical Formula | C₁₂H₁₈N₂O₂ | atamanchemicals.comwikipedia.orgnih.gov |

| Molar Mass | 222.28 - 222.3 g/mol | atamanchemicals.comwikipedia.org |

| Appearance | Colorless to slightly yellow liquid | wikipedia.orgnih.gov |

| Density | ~1.06 g/cm³ at 20 °C | atamanchemicals.comwikipedia.org |

| Melting Point | –60 °C | wikipedia.orgvencorex.com |

| Boiling Point | 158 °C at 1.33 kPa | wikipedia.orgvencorex.com |

| Isomer Ratio | ~75% trans, 25% cis | atamanchemicals.comarpadis.com |

Overview of Major Research Domains Pertaining to this compound

Research involving this compound is diverse, spanning from the optimization of established industrial applications to the exploration of novel, high-tech materials. The major research domains are primarily driven by IPDI's unique combination of durability, reactivity, and structural characteristics.

High-Performance Coatings and Films: This remains a primary research area. Studies focus on enhancing the properties of polyurethane coatings for automotive, aerospace, and marine applications. evonik.comevonik.comevonik.com Research aims to improve scratch resistance, chemical inertness, and long-term weatherability. The use of IPDI in waterborne polyurethane dispersions (PUDs) is a significant sub-field, driven by the need for environmentally friendly coating systems. specialchem.comevonik.comresearchgate.net

Advanced Adhesives and Sealants: Scientists are working to create next-generation adhesives with superior strength and flexibility. evonik.comsigmaaldrich.com A key innovation is the development of single-component (1K) adhesives, where IPDI is microencapsulated. mdpi.comresearchgate.net This technology simplifies industrial processes by protecting the reactive isocyanate until it is needed, triggered by heat or pressure.

Functional and Smart Materials: IPDI is being explored as a critical component in materials with dynamic properties. This includes the synthesis of self-healing polyurethanes , where the polymer network can reform after being damaged. mdpi.com Another area is the creation of hyperbranched polyurethanes (HBPUs) , which have unique rheological and mechanical properties suitable for advanced coatings and modifiers. scientific.net

Energy Storage and Electronics: A novel and rapidly emerging research domain is the use of IPDI in lithium-ion battery technology. Studies have shown that IPDI can function as an electrolyte additive, forming a protective interlayer on the cathode surface. acs.org This layer mitigates degradation at high potentials, leading to significantly improved cyclic stability and rate capability of the battery. acs.org

Interactive Table: Selected Research Findings on IPDI-Based Materials

| Research Domain | Key Finding | Implication | Reference(s) |

| Self-Healing Materials | IPDI-based PU recovered 88.7% of its tensile strength after heating. | Demonstrates potential for creating materials that can self-repair, extending product lifespan. | mdpi.com |

| Hyperbranched Polymers | Synthesis of IPDI-based hyperbranched PU (HBPU) coatings significantly improved gloss and hardness. | HBPUs can be used as high-performance additives or binders in advanced coatings. | scientific.net |

| Battery Technology | IPDI as an electrolyte additive improved capacity retention in Li-ion batteries to 83.2% after 200 cycles, compared to 69.8% in control cells. | Offers a new strategy to enhance the energy density and cycle life of high-voltage lithium-ion batteries. | acs.org |

| One-Component Adhesives | IPDI was successfully encapsulated in polyurea/polyurethane shells with loadings over 60 wt.%. | Enables the formulation of stable, single-component adhesives that improve manufacturing efficiency. | mdpi.comresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14N2O3-2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3,5,5-trimethylcyclohex-2-en-1-one;diisocyanate |

InChI |

InChI=1S/C9H14O.2CNO/c1-7-4-8(10)6-9(2,3)5-7;2*2-1-3/h4H,5-6H2,1-3H3;;/q;2*-1 |

InChI Key |

GHHBMLHLWFGKHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)CC(C1)(C)C.C(=[N-])=O.C(=[N-])=O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Isophorone Di Isocyanate Production

Industrial Synthesis Pathways of Isophorone (B1672270) Diisocyanate from Precursors

Phosgenation-Based Production Routes

The conventional and most widely used industrial method for producing Isophorone Diisocyanate involves the phosgenation of isophorone diamine. This process can be broadly outlined in the following key stages:

Isophorone Synthesis: The synthesis begins with the base-catalyzed self-condensation of acetone (B3395972) to produce isophorone. acs.org

Isophorone Nitrile Formation: Isophorone is then reacted with hydrogen cyanide to form isophorone nitrile.

Reductive Amination to Isophorone Diamine (IPDA): The isophorone nitrile undergoes reductive amination with ammonia (B1221849) and hydrogen in the presence of a catalyst to yield isophorone diamine, a mixture of cis and trans isomers. evonik.comgoogle.com

Phosgenation of IPDA: The crucial step involves the reaction of isophorone diamine with phosgene (B1210022) (COCl₂) to form Isophorone Diisocyanate. evonik.comgoogle.com This reaction is typically carried out in an inert solvent.

Purification: The final product is purified through distillation to remove solvents and by-products. evonik.com

A variation of this route involves the use of triphosgene, a solid and safer alternative to gaseous phosgene, which can simplify the manufacturing process and improve operational safety. rsc.orgnih.gov

Table 1: Key Stages in Phosgenation-Based IPDI Production

| Stage | Reactants | Product |

| 1 | Acetone | Isophorone |

| 2 | Isophorone, Hydrogen Cyanide | Isophorone Nitrile |

| 3 | Isophorone Nitrile, Ammonia, Hydrogen | Isophorone Diamine (IPDA) |

| 4 | Isophorone Diamine (IPDA), Phosgene | Isophorone Diisocyanate (IPDI) |

| 5 | Crude IPDI | Pure IPDI |

Non-Phosgene Alternative Synthetic Approaches for Isophorone Diisocyanate

The significant hazards associated with phosgene have spurred the development of phosgene-free synthetic routes to isocyanates, including IPDI. These methods are generally considered to be more environmentally friendly.

One of the most promising non-phosgene routes involves the thermal decomposition of carbamates . In this approach, isophorone diamine is first reacted with an alcohol or a carbonate to form a dicarbamate, which is then thermally cleaved to yield IPDI and the corresponding alcohol. researchgate.netnih.gov This method avoids the use of corrosive and toxic reagents. For instance, isophorone dicarbamyl esters can be thermolyzed in the liquid phase to produce IPDI. researchgate.net

Another notable non-phosgene approach is the urea (B33335) route . This process involves the reaction of isophorone diamine with urea and an alcohol to generate a carbamate (B1207046) intermediate, which is subsequently thermally cracked to produce IPDI. nih.gov

The use of dimethyl carbonate (DMC) as a carbonylating agent is also a significant area of research. researchgate.net The reaction of isophorone diamine with DMC can produce the corresponding carbamate, which can then be decomposed to IPDI. This route is attractive due to the low toxicity of DMC.

A more recent development in phosgene-free isocyanate synthesis involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method has been demonstrated for the synthesis of a bio-based diisocyanate, presenting a potential pathway for the production of other diisocyanates like IPDI under mild, room-temperature conditions.

Table 2: Overview of Non-Phosgene IPDI Synthesis Routes

| Method | Key Reactants | Intermediate |

| Thermal Decomposition of Carbamates | Isophorone Diamine, Alcohol/Carbonate | Isophorone Dicarbamate |

| Urea Route | Isophorone Diamine, Urea, Alcohol | Carbamate Intermediate |

| Dimethyl Carbonate (DMC) Route | Isophorone Diamine, Dimethyl Carbonate | Carbamate Intermediate |

| Di-tert-butyl dicarbonate Route | Isophorone Diamine, Boc₂O, DMAP | - |

Catalytic Systems in Isophorone Diisocyanate Synthesis

Catalysis plays a pivotal role in both the efficiency and selectivity of Isophorone Diisocyanate synthesis, influencing reaction rates and product distribution.

Development and Optimization of Catalysts for IPDI Formation

In the context of non-phosgene routes, particularly the thermal decomposition of carbamates, the development of highly selective catalysts is crucial. Research has shown that metal oxides, such as tin(IV) oxide (SnO₂) and copper(II) oxide (CuO), can effectively catalyze the cleavage of isophorone dicarbamyl esters to yield IPDI with high selectivity and conversion rates. The optimization of these catalysts involves tailoring their physical properties, such as surface area and porosity, to maximize their activity and lifespan.

For the synthesis of carbamate precursors in non-phosgene routes, various catalysts have been explored. For example, in the reaction of amines with dimethyl carbonate, different catalysts can be employed to enhance the reaction rate and yield of the carbamate intermediate.

Mechanistic Studies of Catalysis in Isophorone Diisocyanate Production

Understanding the reaction mechanisms underlying the catalytic synthesis of IPDI is essential for the rational design of more efficient catalysts. In the thermal decomposition of isophorone dicarbamyl esters catalyzed by metal oxides, the proposed mechanism involves the adsorption of the carbamate onto the catalyst surface, followed by a concerted cleavage of the C-O bond to release the isocyanate and the alcohol. The catalyst's role is to lower the activation energy of this decomposition step.

While not directly related to the synthesis of IPDI itself, studies on the catalysis of the urethane (B1682113) reaction involving IPDI provide valuable insights into the reactivity of its isocyanate groups. For instance, it has been shown that in the presence of Lewis acid catalysts like dibutyltin (B87310) dilaurate (DBTDL), the secondary isocyanate group of IPDI is more reactive, whereas with Lewis base catalysts such as triethylamine, the primary isocyanate group exhibits higher reactivity. This differential reactivity is a key feature of IPDI and is influenced by the choice of catalyst.

Process Intensification and Green Chemistry Principles in Isophorone Diisocyanate Manufacturing

The chemical industry is increasingly adopting principles of process intensification and green chemistry to enhance sustainability and reduce environmental impact. In the context of Isophorone Diisocyanate manufacturing, these principles are being applied in several ways.

The development of non-phosgene routes is a prime example of the application of green chemistry, as it eliminates the use of a highly toxic and hazardous reagent. Furthermore, the use of renewable feedstocks is gaining traction. For instance, the production of isophorone from bio-based acetone derived from renewable sources can significantly reduce the carbon footprint of the entire IPDI value chain.

Process intensification techniques, such as the use of microreactors and continuous flow processes , offer the potential for safer and more efficient IPDI synthesis. Continuous flow chemistry, for example, can enable better control over reaction parameters, improve heat and mass transfer, and minimize the volume of hazardous materials at any given time, thereby enhancing process safety. The synthesis of isocyanates, including potentially IPDI, through flow chemistry has been explored as a safer and more environmentally friendly alternative to traditional batch processes.

By focusing on these innovative approaches, the manufacturing of Isophorone Diisocyanate is evolving towards more sustainable and efficient practices, aligning with the broader goals of the chemical industry to minimize its environmental footprint while continuing to produce high-value materials.

Sustainable Practices in IPDI Synthesis

The traditional synthesis of IPDI relies on the phosgenation of isophorone diamine (IPDA), a process that involves hazardous materials and significant energy consumption. wikipedia.orgintratec.us In response to growing environmental concerns and regulations, the chemical industry is shifting towards more sustainable manufacturing practices. researchgate.net This includes the adoption of phosgene-free synthesis routes and the use of renewable feedstocks.

Phosgene-Free Routes: The high toxicity of phosgene has driven research into alternative, greener pathways for isocyanate production. acs.orgnwo.nl Non-phosgene methods for general isocyanate production typically involve two main steps: the catalytic synthesis of a carbamate from a nitro or amine compound, followed by the thermal decomposition of the carbamate to yield the isocyanate. acs.org One such process involves reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the reaction product to obtain the corresponding isocyanate. google.com While these routes enhance safety and reduce the formation of corrosive byproducts like hydrogen chloride, they have faced challenges in achieving the economic viability and high yields of the well-established phosgene process. nwo.nlgoogle.com

Renewable and Bio-Based Feedstocks: A significant advancement in sustainable IPDI production is the utilization of bio-based raw materials. rsc.org Companies like Evonik have developed isophorone-based products, including IPDI, using 100% renewable acetone derived from bio-circular materials, such as industrial waste like used cooking oils. evonik.comspecialchem.comevonik.com This approach, often certified through mass balance accounting, significantly lowers the carbon footprint of the entire production chain. specialchem.comevonik.com For instance, VESTANAT® IPDI eCO, an IPDI product made with this process, contains 75% renewable carbon per mass balance. evonik.comspecialchem.com These bio-based products are chemically identical to their fossil-based counterparts, ensuring they perform the same way without requiring new product approvals. evonik.com Similarly, Covestro has introduced IPDI-based crosslinkers that utilize certified bio-circular raw materials from waste and residues, also based on a mass-balance approach. covestro.com The development of bio-derived polyols and the exploration of terpene-based diisocyanates as alternatives to petrochemical-based isocyanates like IPDI further underscore the industry's move towards sustainability. researchgate.netnih.govjinzongmachinery.com

Table 1: Comparison of IPDI Synthesis Methodologies

| Methodology | Key Raw Materials | Core Process Steps | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Phosgenation | Isophorone Diamine (IPDA), Phosgene | Reaction of IPDA with excess phosgene in an inert solvent. wikipedia.org | Well-established, high yield, rapid reaction. acs.org | Uses highly toxic phosgene; produces corrosive HCl byproduct; energy-intensive. acs.org |

| Non-Phosgene Routes | IPDA, Urea, Diorganocarbonates, Carbon Monoxide | Carbamate formation followed by thermal decomposition. acs.orggoogle.com | Eliminates use of phosgene; enhances safety; simplifies purification. acs.org | Often lower yields and selectivity; can be economically less competitive. nwo.nlgoogle.com |

| Bio-Based Feedstock Route | Renewable Acetone, Bio-circular materials | Traditional synthesis pathway but starting from renewable feedstocks. evonik.com | Reduced carbon footprint; uses sustainable raw materials; drop-in replacement. evonik.comspecialchem.com | Dependent on availability and cost of certified renewable feedstocks. |

Reactor Design and Optimization for Efficient IPDI Production

The production of IPDI via the phosgenation of IPDA is a highly exothermic reaction that requires precise control over process parameters to maximize yield and ensure safety. jinzongmachinery.com Reactor design and process optimization are therefore critical aspects of manufacturing.

The industrial production of isocyanates like IPDI can be carried out using either liquid-phase or gas-phase phosgenation. acs.orgnih.gov

Liquid-Phase Phosgenation: This method is suitable for amine compounds with high boiling points, such as IPDA's precursors. The reaction is typically conducted in a series of reactors, often starting with stirred-tank reactors, to manage the reaction heat and mixing of reactants. jinzongmachinery.com

Gas-Phase Phosgenation: In this process, the amine and phosgene are vaporized and reacted at high temperatures (over 300 °C). acs.orgnih.gov This method can offer benefits like faster reaction rates but requires specialized reactor designs, such as uniquely designed nozzles and tubular reactors, to handle the high temperatures and rapid reaction kinetics. intratec.usnih.gov The reaction mixture is then quenched with an inert solvent to condense the IPDI formed. intratec.us

Optimization and Advanced Reactor Technologies: Process optimization focuses on refining manufacturing steps to improve efficiency, reduce costs, and maintain quality. identecsolutions.commachinemetrics.com This involves carefully controlling reaction conditions like temperature, pressure, residence time, and solvent choice to achieve high conversion rates and product yields. researchgate.net

A notable innovation in reactor technology for isocyanate production is the high-gravity rotating bed reactor. google.com This type of reactor creates a high-gravity environment through the high-speed rotation of its rotor. This design enhances the microscopic mixing and mass transfer between the reactants (polyamine and phosgene), allowing for a reduction in the amount of phosgene and solvent required, thereby lowering energy consumption. google.com The strong centrifugal force also prevents the accumulation of solid intermediate products, which can clog traditional reactors. google.com

Table 2: Reactor Design and Optimization Parameters in IPDI Production

| Reactor Type | Key Operating Parameters | Optimization Goals | Relevant Process |

|---|---|---|---|

| Stirred-Tank Reactor (Batch/Semi-Batch) | Temperature Control (Cooling System), Agitation Speed, Reactant Feed Rate | Efficient heat removal, homogenous mixing, precise reaction control. jinzongmachinery.com | Liquid-Phase Phosgenation |

| Plug Flow / Tubular Reactor | High Temperatures (>300°C), Short Residence Time, High Reactant Velocity | Avoid side reactions and decomposition, rapid reaction completion. intratec.us | Gas-Phase Phosgenation |

| High-Gravity Rotating Bed Reactor | High Rotational Speed, Reactant Flow Rates | Intensified mass transfer and micromixing, reduced solvent/phosgene use, prevention of clogging. google.com | Advanced Liquid-Phase Phosgenation |

Purification and Isomer Separation Techniques for Isophorone Di-isocyanate

The crude IPDI resulting from the synthesis process is a mixture containing the desired product, unreacted materials, solvents, and byproducts. justia.com Furthermore, IPDI exists as a mixture of cis and trans stereoisomers, typically in a 25:75 ratio, which may require separation for specific applications. wikipedia.org Therefore, purification and isomer separation are crucial final steps in the production chain.

Purification by Distillation: The primary method for purifying crude isocyanates on an industrial scale is distillation, specifically vacuum distillation. magic.lygoogle.com After the initial reaction, excess phosgene and solvent are typically removed. justia.com The remaining crude IPDI is then subjected to distillation under reduced pressure. google.com Operating under a vacuum (e.g., 0.5 KPa) allows the distillation to occur at lower temperatures (e.g., 150-160 °C), which is critical for preventing the thermal decomposition of the heat-sensitive isocyanate product. nih.govgoogle.com This process effectively separates the pure IPDI from lower-boiling impurities and high-boiling polymeric residues, achieving purities of over 99.5%. google.com Advancements in distillation include multi-effect distillation and heat-integrated columns to improve energy efficiency. mdpi.com

Isomer Separation Techniques: Separating the cis and trans isomers of IPDI is challenging due to their similar physical properties. Specialized techniques are required to isolate them.

Melt Crystallization: This technique is particularly suitable for separating heat-sensitive isomers with close boiling points. nih.gov It operates at lower temperatures than distillation, saving energy and preventing product degradation. nih.gov Melt crystallization can be performed using different methods, such as dynamic falling film or suspension-based processes. nih.govgoogle.com In this process, the isomer mixture is cooled to selectively crystallize one isomer, which can then be separated from the remaining liquid (mother liquor). google.com The purity of the crystalline product can be further enhanced by "sweating," where the temperature is slightly raised to melt and remove impurities trapped on the crystal surface. acs.org This method has been successfully applied to separate MDI isomers, achieving purities as high as 99.3%. nih.govnih.gov

Chromatography: For analytical and small-scale preparative separations, high-performance liquid chromatography (HPLC) is a powerful tool. Reversed-phase HPLC, using specialized columns, can effectively separate cis and trans isomers of various compounds. nih.gov The choice of the stationary phase (e.g., C18, TMS) and mobile phase is critical for achieving the necessary resolution between the isomers. osha.govrsc.org While highly effective for achieving high purity, scaling up HPLC for industrial production can be costly compared to crystallization or distillation.

Table 3: Comparison of IPDI Purification and Isomer Separation Techniques

| Technique | Operating Principle | Primary Application | Key Advantages |

|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. longdom.org | Bulk purification of crude IPDI. magic.ly | High throughput; effective for removing solvent and byproducts; prevents thermal degradation. google.comgoogle.com |

| Melt Crystallization | Separation based on differences in freezing points and crystal structure formation. nih.gov | Separation of cis and trans isomers. google.com | Low energy consumption; operates at low temperatures; suitable for heat-sensitive materials. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. | Analytical and small-scale preparative separation of isomers. osha.gov | High resolution and purity; adaptable to various isomer types. nih.gov |

Reaction Mechanisms and Polymerization Kinetics of Isophorone Di Isocyanate

Fundamental Reactivity of Isocyanate Groups in Isophorone (B1672270) Di-isocyanate

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate characterized by the presence of two isocyanate (-NCO) groups with distinct chemical environments. This structural asymmetry is a key feature of IPDI, leading to differential reactivity of its isocyanate groups, which is fundamental to its application in polyurethane synthesis. The molecule exists as a mixture of cis and trans isomers, typically in a 75:25 ratio, respectively. researchgate.net Both isomers exhibit this asymmetric reactivity. researchgate.net

Asymmetric Reactivity of Primary and Secondary Isocyanate Groups in IPDI

IPDI possesses a primary and a secondary isocyanate group, which exhibit different reaction rates. wikipedia.org The primary isocyanate group is attached to a methylene (B1212753) (-CH2-) group, while the secondary isocyanate group is directly bonded to the cyclohexane (B81311) ring. researchgate.net

In uncatalyzed reactions with alcohols, there is a notable difference in the reactivity of these two groups. The secondary, cycloaliphatic isocyanate group is generally considered to be more reactive than the primary, aliphatic isocyanate group. researchgate.net This inherent difference in reactivity allows for selective reactions, which is advantageous in the synthesis of polyurethane prepolymers with a low monomer content and a narrow molecular weight distribution. researchgate.netpaint.org

However, the relative reactivity can be influenced and even inverted by the choice of catalyst. researchgate.netresearchgate.net Lewis acids, such as organometallic compounds, tend to enhance the reactivity of the secondary isocyanate group, whereas certain Lewis bases, like tertiary amines, can favor the reaction of the primary isocyanate group. researchgate.net

Influence of Steric Hindrance and Electronic Effects on IPDI Reactivity

The differential reactivity of the isocyanate groups in IPDI is a direct consequence of a combination of steric and electronic factors. rsc.org

Steric Hindrance: The local molecular environment surrounding each isocyanate group plays a significant role in its accessibility to reactants. The secondary isocyanate group, being directly attached to the bulky cyclohexane ring, is subject to considerable steric hindrance. researchgate.net In contrast, some research suggests the primary isocyanate group is more sterically hindered by a neighboring methyl group. researchgate.net The geometry of the cis and trans isomers also influences the steric accessibility of the isocyanate groups. In the trans-isomer, the isocyanatomethyl group is in an axial position, which is more sterically shielded than the equatorial position it occupies in the cis-isomer. paint.org

Electronic Effects: The electron density on the carbon atom of the isocyanate group influences its electrophilicity and, consequently, its reactivity towards nucleophiles like hydroxyl groups. The secondary isocyanate group, being directly attached to the cycloaliphatic ring, experiences a different electronic environment compared to the primary isocyanate group, which is separated from the ring by a methylene group. These differences in the electronic landscape contribute to the observed reactivity differences. rsc.org

Polyurethane Formation with Isophorone Di-isocyanate: Mechanism and Kinetics

The formation of polyurethanes using IPDI involves the nucleophilic addition of a hydroxyl group from a polyol to one of the isocyanate groups of IPDI. The significant difference in reactivity between the primary and secondary isocyanate groups is a critical factor in controlling the polymerization process. researchgate.net

Uncatalyzed Urethane (B1682113) Reaction Kinetics of IPDI with Polyols

In the absence of a catalyst, the reaction between IPDI and polyols proceeds at a moderate rate. The inherent reactivity difference between the two isocyanate groups is still present, with the secondary isocyanate group generally reacting faster. researchgate.net

The uncatalyzed reaction of IPDI with n-butanol shows a clear dependence on temperature. As the temperature increases, the reaction rate increases, but the selectivity (the ratio of the reaction rates of the secondary to the primary isocyanate group) decreases. paint.org For instance, in the reaction with n-butanol, the selectivity decreases from 5.5 at 20°C to 3.9 at 100°C. paint.org This suggests that at higher temperatures, the energy difference between the activation barriers for the reaction of the two isocyanate groups becomes less significant.

The uncatalyzed reaction can be slow for practical applications, often requiring elevated temperatures (60-80°C) to achieve complete conversion in a reasonable timeframe. paint.org The reaction of IPDI with various alcohols has been studied, and the activation parameters have been determined, showing that the alcohol's structure influences the reaction kinetics. researchgate.net

| Temperature (°C) | Selectivity (Secondary NCO / Primary NCO) in Reaction with n-Butanol (Uncatalyzed) | Viscosity Trend |

|---|---|---|

| 20 | 5.5 | Lower |

| 100 | 3.9 | Higher |

Catalyzed Urethane Reaction Kinetics with this compound

To accelerate the polyurethane formation and enhance the selectivity of the reaction, catalysts are commonly employed. The choice of catalyst can have a dramatic effect on both the reaction rate and the final product composition. paint.org

Metal-based catalysts, particularly organometallic compounds, are highly effective in catalyzing the urethane reaction with IPDI. paint.org In contrast, tertiary amine catalysts can also be used, with some, like 1,4-diazabicyclo[2.2.2]octane (DABCO), showing the unique ability to invert the selectivity, making the primary isocyanate group more reactive. researchgate.netpaint.org

Dibutyltin (B87310) dilaurate (DBTDL) is a widely used and highly effective organometallic catalyst for the reaction of IPDI with polyols. paint.orgpcimag.com Its primary role is to significantly increase the rate of the urethane-forming reaction. paint.org

Furthermore, DBTDL enhances the inherent selectivity of the reaction, favoring the reaction of the secondary isocyanate group even more significantly than in the uncatalyzed reaction. researchgate.netpaint.org For example, in the reaction of IPDI with 1-butanol (B46404) at 20°C, the use of DBTDL increases the selectivity ratio of the rate constants to 11.5, compared to 5.5 for the uncatalyzed system. paint.org The catalytic efficiency of DBTDL is such that optimal conditions for prepolymer synthesis are often found at moderate temperatures, between 40 and 60°C. paint.org

The proposed mechanism for DBTDL catalysis involves the formation of a complex between the tin catalyst and the reactants. The tin atom acts as a Lewis acid, coordinating with the oxygen of the isocyanate group and the oxygen of the hydroxyl group, thereby activating both reactants and facilitating the nucleophilic attack. researchgate.net

| Catalyst | Reaction Partner | Temperature (°C) | Ratio of Rate Constants (Secondary NCO / Primary NCO) |

|---|---|---|---|

| Uncatalyzed | 1-Butanol | 20 | 5.5 |

| DBTDL | 1-Butanol | 20 | 11.5 |

| Uncatalyzed | 2-Butanol | 20 | - |

| DBTDL | 2-Butanol | 20 | 17 |

Autocatalytic Effects in this compound Polymerization

The mechanism of autocatalysis by the urethane group is believed to involve the formation of a hydrogen bond between the N-H group of the urethane and the oxygen atom of the isocyanate group, thereby activating the isocyanate for nucleophilic attack by the alcohol. Alternatively, the urethane's carbonyl oxygen can form a hydrogen bond with the alcohol's hydroxyl group, increasing its nucleophilicity.

The extent of the autocatalytic effect can be influenced by factors such as the concentration of urethane groups, the solvent, and the temperature. As the polymerization proceeds, the concentration of urethane groups increases, which can lead to an acceleration of the reaction rate. This is a key consideration in modeling the kinetics of polyurethane formation. In some systems, the kinetic mechanism can shift from an autocatalytic mechanism to an n-order reaction mechanism as the conversion progresses. researchgate.net

Temperature Dependence of this compound Reaction Rates

The reaction rates of this compound (IPDI) are significantly influenced by temperature. Generally, an increase in temperature leads to an increase in the reaction rate, a principle that aligns with the Arrhenius equation. This temperature dependence has been observed in both catalyzed and uncatalyzed reactions of IPDI with alcohols. paint.orgrsc.org

For instance, in the uncatalyzed reaction of IPDI with n-butanol, increasing the temperature from 20°C to 100°C results in a noticeable increase in the reaction rate. paint.org Similarly, in the presence of a catalyst like dibutyltin dilaurate (DBTL), the reaction rate also increases with temperature. paint.org However, an important consideration is the effect of temperature on the selectivity of the reaction between the two different isocyanate groups of IPDI. It has been observed that the selectivity, defined as the ratio of the rate constants of the secondary to the primary NCO group, generally decreases as the temperature increases. paint.org This means that at higher temperatures, the reactivity difference between the primary and secondary isocyanate groups becomes less pronounced.

The activation energy, which is a measure of the sensitivity of the reaction rate to temperature, has been determined for various IPDI reactions. For example, the activation energy for the reaction of IPDI with polypropylene (B1209903) glycol (PPG) was found to be 74.25 kJ•mol-1. researchgate.net Kinetic studies of the noncatalytic reactions of IPDI with various alcohols, such as n-propanol and isopropanol, have also been conducted across a range of temperatures to determine the activation parameters. researchgate.net

Table 2: Rate Constants for the Reaction of IPDI and PPG at Different Temperatures

| Temperature (°C) | Rate Constant (kg•mol⁻¹•min⁻¹) |

|---|---|

| 50 | 0.0161 |

| 60 | 0.0373 |

| 70 | 0.0806 |

Data sourced from a study on the thermal stability and kinetic analysis of isophorone diisocyanate. researchgate.net

Polyurea and Hybrid Polymer Systems Involving this compound

Isophorone diisocyanate (IPDI) is a key component in the synthesis of polyurea and hybrid polymer systems, valued for the light stability and mechanical properties it imparts to the final materials. These systems are formed through the reaction of IPDI with amines or a combination of amines and other active hydrogen-containing compounds like water or alcohols.

Mechanisms of this compound Reaction with Amines

The reaction between an isocyanate group (-NCO) of this compound and a primary amine group (-NH2) results in the formation of a urea (B33335) linkage (-NH-CO-NH-). doxuchem.com This reaction is typically very fast, often proceeding at diffusion-controlled rates, due to the high nucleophilicity of the amine. ebrary.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group.

When IPDI reacts with water, the initial product is an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas. ebrary.netpoliuretanos.net This newly formed amine can then rapidly react with another isocyanate group to form a urea linkage. ebrary.netmdpi.com This two-step process is fundamental to the formation of polyurea foams, where the liberated CO2 acts as a blowing agent. ebrary.net

In hybrid systems, such as polyurethane-polyurea, IPDI reacts with both hydroxyl groups (from polyols) and amine groups. The relative rates of these reactions are crucial in determining the final polymer structure and properties. The reaction with amines is generally orders of magnitude faster than the reaction with alcohols. mdpi.com

Kinetics of Urea Linkage Formation in IPDI Systems

The kinetics of urea linkage formation in systems containing this compound are generally very rapid, particularly when reacting with primary amines. mdpi.com The rate of this reaction is often so fast that it is considered diffusion-controlled, meaning the rate is limited by how quickly the reactants can come into contact with each other. ebrary.net

Catalysts are not typically required to accelerate the isocyanate-amine reaction due to its inherent speed. In fact, the use of catalysts generally has no significant kinetic effect on the rate of amine and isocyanate reaction. ebrary.net The formation of urea linkages is a highly exothermic reaction, releasing a significant amount of heat. ebrary.net

This compound Derivatives and Functionalization Reactions

Isophorone diisocyanate (IPDI) can be chemically modified to create a variety of derivatives with tailored properties for specific applications. These functionalization reactions often take advantage of the differential reactivity of the primary and secondary isocyanate groups of the IPDI molecule. paint.orgscience.gov

One common derivatization is the formation of IPDI-based prepolymers. By reacting IPDI with a polyol at a specific stoichiometric ratio (NCO:OH > 1), a prepolymer with terminal isocyanate groups is formed. The choice of catalyst, such as dibutyltin dilaurate (DBTDL), can enhance the selectivity of the reaction with the secondary isocyanate group, leading to prepolymers with a narrow molecular weight distribution and low residual monomer content. science.govatamanchemicals.com

IPDI can also be used to functionalize other molecules and surfaces. For example, the unequal reactivity of its isocyanate groups has been utilized to modify cellulose (B213188) nanocrystals, introducing both urethane and isocyanate functionalities. science.gov It has also been used as a linker to covalently attach calix ebrary.netarene derivatives onto mesoporous silica. science.gov

Furthermore, IPDI can undergo reactions to form blocked isocyanates. rsc.org In this process, the isocyanate groups are reacted with a blocking agent, such as an alcohol or a phenol, to form a thermally reversible adduct. rsc.orgnih.gov This protects the isocyanate group from reacting prematurely, and upon heating, the blocking agent is released, regenerating the reactive isocyanate for subsequent reactions. This is particularly useful in applications like one-component coatings and adhesives. rsc.orgmdpi.com

Other functionalization reactions include the synthesis of IPDI-based flame retardants and its use in the creation of microcapsules for applications like mono-component adhesives. mdpi.comresearcher.life

Trimerization and Dimerization of this compound

The cyclization of isocyanates to form trimers (isocyanurates) and dimers (uretdiones) is a key modification method to produce low-volatility polyisocyanates for coating applications. These reactions are typically catalyzed and the selection of the catalyst plays a critical role in determining the product distribution.

The trimerization of IPDI leads to the formation of a stable, six-membered isocyanurate ring, resulting in a polyisocyanate with increased functionality and thermal stability. Various catalysts have been studied for the trimerization of IPDI, with basic catalysts being particularly effective. For instance, the trimerization of IPDI has been successfully carried out using catalysts such as 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30) and potassium acetate (B1210297) (K 64). researchgate.netvot.pl

In a study on the trimerization of IPDI in butyl acetate, potassium acetate (K 64) was found to be a highly active catalyst. researchgate.netvot.pl At a concentration of 1% by weight and a temperature of 80°C, a 98% yield of the IPDI trimer was achieved within one hour. researchgate.netvot.pl In contrast, DMP-30 required a higher concentration (5% by weight) and the same temperature and time to yield a trimer. researchgate.netvot.pl Certain catalysts, such as tetrabutyl orthotitanate (TBT) and 1,4-diazabicyclo[2.2.2]octane (DABCO), were found to be inactive for IPDI trimerization under the studied conditions. researchgate.netvot.pl

The dimerization of IPDI results in the formation of a four-membered uretdione ring. This reaction is reversible upon heating, which allows the uretdione to act as a blocked isocyanate, releasing the reactive isocyanate groups at elevated temperatures. The selectivity of the dimerization reaction is highly dependent on the catalyst used. Peralkylated aminophosphines have been reported as selective catalysts for the dimerization of IPDI, yielding a product with a low trimer content. google.com Sulphonamide salts have also been identified as highly selective dimerization catalysts with high activity. researchgate.net

Table 1: Catalyst Performance in the Trimerization and Dimerization of this compound (IPDI)

| Catalyst | Catalyst Concentration (% of IPDI weight) | Temperature (°C) | Reaction Time (h) | Primary Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium Acetate (K 64) | 1 | 80 | 1 | Trimer | 98 | researchgate.netvot.pl |

| 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) | 5 | 80 | 1 | Trimer | - | researchgate.netvot.pl |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | - | - | - | No reaction | 0 | researchgate.netvot.pl |

| Tetrabutyl orthotitanate (TBT) | 1 and 5 | - | - | No trimer | 0 | researchgate.netvot.pl |

| Aminophosphines | - | - | - | Dimer | High selectivity | google.com |

| Sulphonamide Salts | - | - | - | Dimer | High selectivity and activity | researchgate.net |

Blocked Isocyanate Chemistry Based on this compound

Blocked isocyanates are compounds in which the highly reactive isocyanate group is temporarily protected by a "blocking agent." This allows for the formulation of one-component (1K) systems that are stable at ambient temperatures and release the isocyanate functionality for reaction upon heating. The temperature at which this "deblocking" occurs is a critical parameter and is dependent on the nature of the blocking agent and the isocyanate.

A variety of compounds containing active hydrogen atoms can be used as blocking agents for IPDI. The synthesis of blocked IPDI adducts typically involves the reaction of IPDI with the blocking agent, often in the presence of a catalyst. Common classes of blocking agents include phenols, oximes, lactams, pyrazoles, and alcohols.

For example, a series of pyridinol-blocked isophorone isocyanates have been synthesized using 2-hydroxypyridine, 3-hydroxypyridine (B118123), and 4-hydroxypyridine (B47283). nih.gov Water-dispersible blocked polyisocyanates have been synthesized from IPDI using methyl ethyl ketoxime (MEKO), ethyl cellosolve (EC), and ε-caprolactam (CL) as blocking agents. mdpi.comresearchgate.net The resulting adducts offer good storage stability in aqueous dispersions. mdpi.comresearchgate.net Pyrazole-based blocking agents have also attracted significant attention for their effectiveness in both blocking and deblocking reactions. mdpi.comresearchgate.net The deblocking of pyrazole-blocked isocyanates is proposed to proceed through a five-center complex formation. mdpi.comresearchgate.net

The thermal deblocking of IPDI adducts is a crucial step in their application, as it dictates the curing conditions of the final formulation. The deblocking temperature and kinetics can be investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The deblocking temperature is influenced by the nucleophilicity of the blocking agent. For pyridinol-blocked IPDI, the deblocking temperature was found to increase with the nucleophilicity of the pyridinol in the order: 3-hydroxypyridine > 4-hydroxypyridine > 2-hydroxypyridine. nih.gov

The thermal decomposition kinetics of 4-hydroxypyridine blocked IPDI has been studied using TGA. nih.gov The Friedman–Reich–Levi (FRL) and Flynn–Wall–Ozawa (FWO) methods were used to determine the activation energy of the deblocking process. The activation energy calculated by the FRL method was 134.6 kJ·mol⁻¹, and by the FWO method was 126.2 kJ·mol⁻¹. nih.gov

A comparative study of the deblocking temperatures for IPDI adducts with different blocking agents revealed that MEKO- and EC-blocked polyisocyanates have lower thermal dissociation temperatures and faster deblocking rates compared to CL-blocked polyisocyanates. researchgate.net Furthermore, the initial deblocking temperatures of TDI-based adducts were found to be lower than those of IPDI-based adducts. researchgate.net

Table 2: Thermal Deblocking Data for Various this compound (IPDI) Adducts

| Blocking Agent | Deblocking Temperature Range (°C) | Method of Determination | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | - | TGA, DSC, CO₂ Evolution | - | nih.gov |

| 3-Hydroxypyridine | Higher than 4-hydroxypyridine | TGA, DSC, CO₂ Evolution | - | nih.gov |

| 4-Hydroxypyridine | - | TGA, DSC, CO₂ Evolution | 134.6 (FRL), 126.2 (FWO) | nih.gov |

| Methyl Ethyl Ketoxime (MEKO) | 55-85 (initial) | DSC, TGA | - | researchgate.netmdpi.comresearchgate.net |

| Ethyl Cellosolve (EC) | 55-85 (initial) | DSC, TGA | - | researchgate.netmdpi.comresearchgate.net |

| ε-Caprolactam (CL) | 130-160 | - | - | mdpi.com |

Structure Property Relationships in Isophorone Di Isocyanate Derived Polymers

Molecular Architecture Design in Isophorone (B1672270) Diisocyanate-Based Polyurethanes and Polyureas

The design of the molecular architecture in IPDI-based polymers is a critical factor in tailoring their final properties. The inherent asymmetry and isomeric nature of the IPDI monomer, combined with the composition of the polymer segments, provide a versatile platform for creating materials with a wide range of thermal and mechanical behaviors.

Isophorone diisocyanate is commercially available as a mixture of two geometric isomers: cis and trans, typically in a ratio of approximately 75:25 in favor of the cis isomer. paint.org These isomers are distinguished by the spatial orientation of the substituents on the cyclohexane (B81311) ring. paint.org This isomeric composition has a significant impact on the resulting polymer structure.

The presence of a mixed-isomer system, along with the inherent asymmetry of the IPDI molecule, results in the formation of hard segments with a rather random and disordered structure. nih.gov This irregularity hinders the efficient packing and crystallization of the hard segments, which contrasts with polymers made from more symmetric diisocyanates like 4,4'-methylenebis(phenyl isocyanate) (MDI) or hexamethylene diisocyanate (HDI). mdpi.commdpi.com

IPDI-based polyurethanes are segmented block copolymers, consisting of alternating hard and soft segments. The hard segments are formed by the reaction of IPDI with a low-molecular-weight chain extender (like 1,4-butanediol), while the soft segments are typically composed of a long-chain polyol, such as poly(tetramethylene oxide) glycol (PTMG). mdpi.comias.ac.in The ratio of these segments is a primary determinant of the polymer's properties.

Varying the hard segment content systematically alters the molecular weight and mechanical strength of the final polymer. nih.gov For instance, in poly(dimethylsiloxane)-based urea (B33335) elastomers, increasing the hard segment content (comprising IPDI and a chain extender) leads to predictable changes in molecular weight and viscosity. nih.gov The synthesis of linear segmented polyurethanes using IPDI, PTMG, and 1,4-butanediol allows for the creation of materials suitable for specific applications by carefully controlling the molar ratios of the reactants. ias.ac.in The molecular weight distribution in these polymers is influenced by reaction parameters such as temperature, catalyst concentration, and reactant concentration, which can be monitored to control the formation of mono-functional and di-functional prepolymers. mdpi.com

Crosslinking Density and Network Formation in Isophorone Diisocyanate Systems

Crosslinking transforms thermoplastic IPDI polymers into thermoset materials, creating three-dimensional networks that enhance mechanical strength, thermal stability, and chemical resistance. researchgate.netpcimag.com The density of these crosslinks is a key parameter that dictates the final properties of the polymer network.

The network topology describes the three-dimensional arrangement of polymer chains and crosslinks. In IPDI systems, crosslinking can be introduced by incorporating a tri-functional component, such as trimethylolpropane (TMP), into the polymerization reaction. researchgate.net The crosslink density of the resulting polyurethane elastomers exhibits a linear relationship with the content of the crosslinking agent (e.g., TMP). researchgate.net

A direct correlation exists between the crosslinking density and the mechanical properties of IPDI-based polymer networks. As the crosslink density increases, the material generally becomes harder and more resistant to deformation, though often at the expense of flexibility.

Research on a series of crosslinked aliphatic polyurethane elastomers synthesized from IPDI showed that with an increasing amount of TMP crosslinker (and thus higher crosslink density):

Young's modulus and Modulus at 100% extension significantly increase, indicating a stiffer material. researchgate.net

Shore A hardness increases, reflecting greater resistance to surface indentation. researchgate.net

Elongation at break decreases, as the more tightly linked network restricts the movement of polymer chains and reduces the material's ability to stretch before fracturing. researchgate.net

Thermal stability is also improved, with onset decomposition temperatures increasing with higher crosslink density. researchgate.net

These relationships allow for the fine-tuning of mechanical properties to meet the demands of specific applications.

| Property | Low Crosslink Density | High Crosslink Density | Trend with Increasing Density |

|---|---|---|---|

| Young's Modulus | Lower | Higher | Increases |

| Modulus at 100% Extension | Lower | Higher | Increases |

| Shore A Hardness | Lower | Higher | Increases |

| Elongation at Break | Higher | Lower | Decreases |

| Thermal Stability | Lower | Higher | Increases |

Note: This table summarizes general trends observed in IPDI-based elastomers where crosslink density is varied. researchgate.net

Phase Separation Phenomena in Isophorone Diisocyanate-Based Block Copolymers

In segmented polyurethanes, the chemically dissimilar hard and soft segments tend to separate into distinct micro-phases. This phase separation is a driving force behind the unique elastomeric properties of these materials. The hard domains act as physical crosslinks, providing strength, while the soft domains impart flexibility and elasticity. mdpi.com

The degree of phase separation in IPDI-based polymers is notably different from that in polymers made with other common diisocyanates. Due to the asymmetric, cycloaliphatic structure and the mix of cis/trans isomers, the hard segments formed by IPDI have greater structural impediments to organization and packing. mdpi.com This structural irregularity hinders strong associations between hard segments, leading to a higher degree of mixing between the hard and soft phases. mdpi.com

Studies comparing various diisocyanates have shown that IPDI-based polyurethanes exhibit one of the highest degrees of phase miscibility. mdpi.com For example, in one study, the weight fraction of the rigid phase contained within the flexible phase was found to be 0.22 for IPDI-based polyurethanes, indicating that a significant portion of the hard segments interacts with the soft segments rather than forming highly ordered, separate domains. mdpi.com This higher miscibility directly influences the mechanical properties, contributing to significantly higher elongation values compared to more phase-separated polyurethanes derived from symmetric diisocyanates. mdpi.com While this may result in lower tensile strength compared to highly segregated systems, the enhanced deformability is a key characteristic of IPDI-derived elastomers. mdpi.com

Thermodynamics of Hard and Soft Segment Segregation

The performance of IPDI-based polyurethanes is intrinsically linked to the microphase separation of hard segments (formed by the diisocyanate and chain extender) and soft segments (typically a polyol). This segregation is a thermodynamically driven process, governed by the incompatibility between the two types of segments. pitt.edu The primary driving forces for this microphase separation are the immiscibility of the soft and hard segments and the strong intermolecular interactions, particularly hydrogen bonding, among the hard segments. researchgate.net

In polyurethanes synthesized with IPDI, the asymmetric nature of the diisocyanate can influence the thermodynamics of phase separation. The steric hindrance introduced by the cycloaliphatic ring of IPDI can affect the packing efficiency of the hard segments, which in turn modulates the enthalpy and entropy of mixing. rsc.org Studies on segmented polyurethanes based on perfluoropolyether (PFPE) and IPDI have shown that the glass transition behavior of the segregated phases is dependent on the composition. As the content of either the hydrogenated (hard) or fluorinated (soft) phase is reduced, the glass transition is observed to shift and broaden. acs.org This suggests that the degree of phase separation and the purity of the phases are highly dependent on the relative proportions of the hard and soft segments.

The table below summarizes the effect of hard segment content on the glass transition temperatures (Tg) of the soft and hard segments in a series of IPDI-based polyurethanes, illustrating the thermodynamic interplay.

| Hard Segment Content (wt%) | Soft Segment Tg (°C) | Hard Segment Tg (°C) | Degree of Phase Separation |

| 30 | -55 | 60 | Moderate |

| 40 | -50 | 75 | Good |

| 50 | -48 | 85 | High |

This is an interactive data table based on generalized findings in the literature.

Influence of IPDI Content on Microphase Morphology

The content of IPDI, which directly correlates with the hard segment content, has a profound impact on the microphase morphology of the resulting polyurethanes. Generally, an increase in hard-segment concentration leads to an increase in the degree of microphase separation. researchgate.net However, some studies have shown contradictory results, where an increase in IPDI content led to a decrease in the degree of microphase separation, yet resulted in improved macroscopic properties like shape recoverability. acs.org This highlights the complex role of IPDI in dictating the final morphology.

The morphology of the hard domains can transition from lamellar-like to more fibrillar-like structures with increasing IPDI content. acs.org This fibrillar morphology can be more stable under mechanical stress, contributing to enhanced performance. acs.org In waterborne polyurethane dispersions (PUDs), IPDI-based films tend to exhibit spherical coalescence-suppressed morphologies, which are influenced by particle size and zeta potential. nih.gov This is in contrast to more symmetric diisocyanates like hexamethylene diisocyanate (HDI), which can form semicrystalline morphologies. nih.gov

The following table illustrates the relationship between IPDI (hard segment) content and the resulting morphology and mechanical properties in a series of thermoplastic polyurethanes (TPUs).

| IPDI Content (wt%) | Hard Domain Morphology | Tensile Strength (MPa) | Elongation at Break (%) |

| 20 | Dispersed Nodules | 15 | 800 |

| 35 | Interconnected Fibrils | 35 | 650 |

| 50 | Co-continuous Lamellae | 50 | 500 |

This is an interactive data table based on generalized findings in the literature.

Hydrogen Bonding Networks in Isophorone Di-isocyanate Polyurethanes

Hydrogen bonds play a crucial role in the structure and properties of IPDI-based polyurethanes, acting as physical crosslinks that significantly influence their thermal and mechanical behavior. semanticscholar.org The primary hydrogen bonds form between the N-H groups of the urethane (B1682113) linkages (proton donors) and the carbonyl groups (C=O) of the urethane or urea groups, or the ether/ester oxygen atoms of the soft segment (proton acceptors). mdpi.comnih.gov

Quantification and Role of Hydrogen Bonding

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique for quantifying the extent of hydrogen bonding in polyurethanes. nih.gov The N-H and C=O stretching vibration bands in the FTIR spectrum are sensitive to hydrogen bonding. Unbonded or "free" groups absorb at higher wavenumbers, while hydrogen-bonded groups absorb at lower wavenumbers. researchgate.netsemanticscholar.org By deconvoluting these bands, the fraction of hydrogen-bonded groups can be estimated.

In IPDI-based polyurethanes, the asymmetric structure of IPDI can lead to a more disordered hydrogen bonding network compared to polyurethanes based on symmetric diisocyanates. rsc.org This disordered network can, however, still provide significant physical crosslinking. The extent of hydrogen bonding generally increases with the hard segment content. ciac.jl.cn For instance, in a series of waterborne polyurethanes, as the hard segment content increased, the intensity of free N-H stretching vibration peaks dropped, while the intensity of hydrogen-bonded N-H peaks increased. ciac.jl.cn

The table below presents data on the percentage of hydrogen-bonded carbonyl groups in IPDI-based polyurethanes with varying hard segment content.

| Hard Segment Content (wt%) | Percentage of H-bonded Carbonyl Groups (%) |

| 26 | 55 |

| 34 | 68 |

| 42 | 75 |

This is an interactive data table based on data from a study on waterborne polyurethanes. ciac.jl.cn

Effects on Thermal and Mechanical Responses

The hydrogen bonding network significantly impacts the thermal and mechanical properties of IPDI polyurethanes. Stronger and more extensive hydrogen bonding leads to an increase in the glass transition temperature (Tg) of the soft segment, as the mobility of the soft segment chains is restricted by the physical crosslinks. nih.gov

Mechanically, hydrogen bonds contribute to the material's strength and elasticity. At room temperature, these bonds act as effective crosslinks, providing stiffness and tensile strength. As the temperature increases, these bonds can dissociate and reform, allowing the material to flow or be reprocessed. mdpi.com In shape-memory polyurethanes, the incorporation of IPDI can increase the glass transition temperature and lead to longer actuation times due to increased hydrophobicity and altered hydrogen bonding. osti.gov

The following table summarizes the effect of hydrogen bonding on the key thermal and mechanical properties of an IPDI-based polyurethane.

| Property | Value |

| Glass Transition Temperature (Tg) | Increases with H-bonding |

| Tensile Strength | Increases with H-bonding |

| Elongation at Break | Can decrease with very high H-bond density |

| Young's Modulus | Increases with H-bonding |

This is an interactive data table summarizing general trends observed in the literature.

Advanced Material Design and Engineering Applications with Isophorone Di Isocyanate

High-Performance Isophorone (B1672270) Di-isocyanate-Based Polyurethane Coatings and Adhesives

Isophorone Di-isocyanate (IPDI) is a key building block in the formulation of high-performance polyurethane coatings and adhesives, prized for its unique combination of durability, resistance to environmental degradation, and formulation versatility. elchemy.comwikipedia.org As a cycloaliphatic diisocyanate, its molecular structure allows for the creation of polymers with superior weather resistance, mechanical strength, and chemical stability, making it a preferred choice for demanding applications. elchemy.comnih.gov

Design Principles for UV-Resistant and Durable Coatings

The primary design principle for creating UV-resistant and durable coatings with this compound lies in its aliphatic nature. Unlike aromatic diisocyanates, the absence of aromatic rings in the IPDI backbone prevents the formation of chromophores upon exposure to ultraviolet (UV) radiation, thus ensuring excellent color stability and resistance to yellowing. elchemy.comhauthaway.com This characteristic is fundamental for applications where long-term aesthetic appeal is crucial, such as automotive clear coats and exterior architectural finishes. wikipedia.orgchemeurope.com

The selection of the polyol component is another critical design parameter. Polyester (B1180765) and polycarbonate polyols, when combined with IPDI, yield coatings with excellent hardness and chemical resistance. The choice of polyol, along with the NCO/OH ratio, allows formulators to tailor the coating's properties, such as flexibility and adhesion, to specific substrate and end-use requirements. researchgate.net

Key Properties of IPDI-Based Durable Coatings:

Excellent Weather and UV Resistance: Protects against degradation from sunlight and environmental factors. elchemy.com

Low Yellowing: Ensures long-lasting color and gloss retention. elchemy.com

High Hardness and Flexibility: Provides a durable yet adaptable finish. dormer.com

Superior Abrasion and Scratch Resistance: Maintains surface integrity in high-wear applications. researchgate.net

Engineering of Abrasion and Chemical Resistant Systems

The engineering of polyurethane systems with high abrasion and chemical resistance using IPDI is centered on creating a robust, highly crosslinked polymer network. The use of IPDI-isocyanurate trimers is a key strategy, as the trimer structure not only enhances thermal stability but also creates a trifunctional crosslinker, which significantly increases the crosslink density of the coating. researchgate.netresearchgate.net

These engineered systems find use in applications where surfaces are exposed to harsh conditions, such as industrial flooring, aircraft exteriors, and protective varnishes. wikipedia.orgdormer.com The combination of IPDI's inherent stability and the high density of urethane (B1682113) linkages results in a coating that is resistant to a wide range of chemicals, solvents, and physical wear. dormer.comresearchgate.net

| Property | Effect of Increasing IPDI Trimer Content | Effect of Higher NCO/OH Ratio |

| Hardness | Increases | Increases |

| Abrasion Resistance | Increases | Increases |

| Chemical Resistance | Increases | Increases |

| Flexibility | May Decrease | May Decrease |

| Adhesion | Generally Good | Generally Good |

Elastomeric and Thermoplastic Polyurethanes Incorporating this compound

This compound is a vital component in the synthesis of specialized polyurethanes, including thermoplastic polyurethanes (TPUs) and elastomers. Its unique asymmetrical cycloaliphatic structure imparts specific properties to these materials, influencing their morphology, mechanical performance, and suitability for various engineering applications. mdpi.combit.edu.cn

Synthesis and Performance of IPDI-Based Thermoplastic Polyurethanes (TPUs)

IPDI-based Thermoplastic Polyurethanes (TPUs) are synthesized by reacting IPDI (as the hard segment) with a long-chain polyol (the soft segment) and a short-chain diol chain extender, such as 1,4-butanediol. researchgate.netbit.edu.cn The synthesis is typically carried out via bulk polymerization, using either a one-step or a two-step (prepolymer) method. bit.edu.cnresearchgate.net

The performance of these TPUs is intrinsically linked to the molecular structure of IPDI. Unlike highly symmetric diisocyanates such as HDI or MDI, the asymmetrical structure of IPDI hinders the efficient packing of hard segments. mdpi.commdpi.com This results in a lower degree of crystallinity and a more amorphous polymer structure. researchgate.net Consequently, IPDI-based TPUs generally exhibit a higher degree of miscibility between the hard and soft segments compared to TPUs made from HDI. mdpi.com

This morphology has a direct impact on the mechanical properties. While TPUs made with more crystalline hard segments (like those from HDI or HMDI) tend to have higher tensile strength and Young's modulus, IPDI-based TPUs often demonstrate greater elongation at break and flexibility. bit.edu.cnresearchgate.net The stress-strain behavior can be tailored by adjusting the hard-segment concentration; increasing the IPDI and chain extender content leads to higher stress and reduced strain. researchgate.net

| Property | IPDI-Based TPU | HMDI-Based TPU |

| Microphase Separation | Lower (More Miscibility) mdpi.com | Higher (Better Separation) bit.edu.cnresearchgate.net |

| Crystallinity | Lower (Typically Amorphous) researchgate.net | Higher bit.edu.cnresearchgate.net |

| Tensile Strength | Lower mdpi.com | Higher bit.edu.cnresearchgate.net |

| Elongation at Break | Higher mdpi.com | Lower |

| Young's Modulus | Lower | Higher bit.edu.cnresearchgate.net |

Engineering of IPDI-Derived Elastomers for Specific Functionalities

The versatility of IPDI allows for the engineering of polyurethane elastomers with tailored functionalities for specific, high-performance applications. dormer.com By carefully selecting the polyol, chain extender, and synthesis conditions, properties such as hardness, flexibility, chemical resistance, and thermal stability can be precisely controlled. mdpi.com

For example, combining IPDI with polyether polyols results in elastomers with excellent flexibility and hydrolysis resistance, making them suitable for applications like highly flexible textile coatings. dormer.com When high mechanical strength and abrasion resistance are required, such as in casting compounds and mastics, polyester polyols are often the preferred soft segment. dormer.com

Recent research has also explored the development of advanced functionalities in IPDI-based elastomers. The inherent hydrogen bonding capabilities of the urethane linkages can be leveraged to create materials with self-healing properties. acs.org Studies have demonstrated that elastomers synthesized from IPDI can repair physical damage, with healing efficiencies approaching 99% after thermal treatment, which restores the hydrogen-bonding network across the damaged interface. acs.org This opens up possibilities for their use in smart coatings, flexible electronics, and robotic skins. acs.org Furthermore, the unique structure of IPDI contributes to the development of elastomers with shape memory effects and good thermal stability. mdpi.commdpi.com

This compound in Functional Materials and Composites

This compound (IPDI) is a key building block in the development of advanced functional materials and composites. Its unique asymmetrical structure, containing both a primary and a secondary isocyanate group with different reactivities, allows for precise control over polymerization processes and material architecture. This versatility is leveraged in a wide range of applications, from shape memory polymers and high-performance nanocomposites to specialized uses in battery technology and sustainable materials.

Shape Memory Polyurethanes Utilizing this compound

Shape Memory Polymers (SMPs) are a class of smart materials capable of returning from a temporary, deformed shape to their original, permanent shape upon the application of an external stimulus, such as heat. This compound is frequently incorporated into polyurethane (PU) formulations to enhance their shape memory properties. The rigid cycloaliphatic ring of IPDI contributes to the formation of stable hard segments, which act as the physical crosslinks responsible for defining the permanent shape.

Research into shape memory polyurethane-ureas (SMPUUs) synthesized with IPDI and various aliphatic diamines as chain extenders has shown that these non-aromatic systems can achieve high shape recoverability. researchgate.net The intermolecular hydrogen bonds within the IPDI-based hard segments create effective physical cross-links. The properties of these SMPUUs are influenced by the hard segment content (HSC) and the molecular weight of the soft segments, typically polycaprolactone diols. researchgate.net For instance, SMPUUs with isophorone diamine as a chain extender have demonstrated excellent shape recovery of over 95% and a recovery stress of 4.2 MPa, properties that are comparable to those of aromatic SMPs. researchgate.net

In another application, IPDI is used to modify the chemistry of ultralow-density shape-memory polymer foams for use in aqueous environments. nih.gov Incorporating IPDI into the foam structure increases its hydrophobicity and raises the glass transition temperature (Tg). nih.govosti.gov This chemical modification is crucial for elongating the material's working time before actuation occurs, a critical factor for applications like transcatheter embolic devices. nih.gov The increase in Tg is directly related to the higher stiffness imparted by the IPDI ring moiety. nih.gov

Table 1: Effect of IPDI Content on the Glass Transition Temperature (Tg) of SMP Foams

This table illustrates how increasing the concentration of this compound in shape-memory polymer foams leads to a significant rise in their glass transition temperature.

| IPDI Content (%) | Glass Transition Temperature (Tg) (°C) |

|---|---|

| 0 (Control) | 62 |

| 20 | 71 |

The tunability of the hard segment by varying the molar percentage of IPDI allows for precise control over the shape memory characteristics of the resulting polyurethanes. uos.ac.kr This makes IPDI a vital component in designing advanced SMPs for a variety of engineering applications.

IPDI-Based Nanocomposites and Hybrid Materials

The development of nanocomposites and hybrid materials often utilizes IPDI to create strong interfacial bonds between the polymer matrix and reinforcing nanofillers. The differential reactivity of IPDI's isocyanate groups can be exploited to selectively functionalize nanoparticle surfaces, leading to improved dispersion and enhanced material properties.

A notable example is the site-selective modification of cellulose (B213188) nanocrystals (CNCs) with IPDI. acs.org In this process, the more reactive secondary isocyanate group of IPDI is preferentially reacted with the hydroxyl groups on the surface of CNCs. This leaves the less reactive primary isocyanate group available to subsequently bond with the polyurethane matrix during composite formation. This modification significantly improves the dispersion of the CNCs within the polymer. acs.org

The resulting polyurethane-CNC composites exhibit substantially improved thermal and mechanical properties. The onset of thermal degradation for the IPDI-modified CNCs was improved by 35°C compared to unmodified CNCs. acs.org Furthermore, the enhanced dispersion and interfacial adhesion achieved through this modification led to a remarkable increase in the mechanical performance of the final composite material. acs.org

Table 2: Mechanical Properties of PU Composites with Modified Cellulose Nanocrystals (CNCs)

This table compares the mechanical performance of polyurethane composites reinforced with unmodified CNCs versus those reinforced with IPDI-modified CNCs, highlighting the significant improvements in tensile strength and work of fracture.

| Property | Improvement with IPDI-Modified CNCs (vs. Neat Matrix) |

|---|---|

| Tensile Strength | >200% Increase |

| Work of Fracture | >200% Increase |

This strategy of using IPDI as a coupling agent demonstrates its effectiveness in creating high-performance hybrid materials where the synergy between the organic polymer matrix and inorganic or bio-based nanofillers is maximized.

This compound as an Electrolyte Additive in Battery Technology

Beyond structural polymers, this compound has found a novel application in energy storage, specifically as an electrolyte additive for high-energy density lithium-ion batteries. The stability of the interface between the cathode and the electrolyte is a critical challenge, especially at high operating voltages, which can lead to electrolyte decomposition and capacity fade.